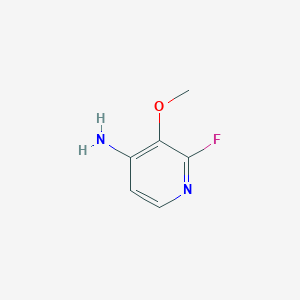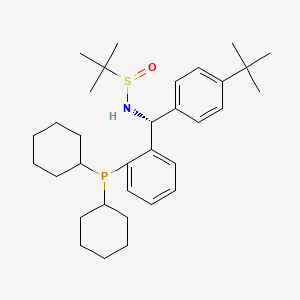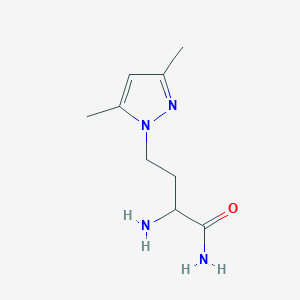
2-Chloro-3-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-isopropoxyphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of a chlorine atom and an isopropoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isopropoxyphenol can be achieved through several methods. One common approach involves the reaction of 2-chlorophenol with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and energy consumption to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-isopropoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an antiseptic or disinfectant.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-isopropoxyphenol involves its interaction with cellular components. As a phenol derivative, it is believed to disrupt cell membranes by binding to proteins and lipids, leading to cell lysis. The chlorine atom enhances its reactivity, making it effective against a broad spectrum of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenol: Lacks the isopropoxy group, making it less hydrophobic.
3-Isopropoxyphenol: Lacks the chlorine atom, resulting in different reactivity.
4-Chloro-3-isopropoxyphenol: Similar structure but with the chlorine atom in a different position.
Uniqueness
2-Chloro-3-isopropoxyphenol is unique due to the combined presence of the chlorine atom and the isopropoxy group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11ClO2 |
|---|---|
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
2-chloro-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11ClO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 |
Clave InChI |
VAAJKJOCDNKDII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)







![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)


